molecular formula C24H25N3O3 B11238147 N-(3-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(3-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11238147
M. Wt: 403.5 g/mol
InChI Key: REXVBNOJCUEKLD-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline core, a piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Acetamide Group Addition: The final step involves the acylation of the intermediate compound with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or piperidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline or piperidine derivatives.

Scientific Research Applications

N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide: shares similarities with other quinoline derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a piperidine ring and an acetamide group distinguishes it from other quinoline derivatives.
  • Functional Properties : Its unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O3/c1-17-8-7-9-18(14-17)25-22(28)16-27-21-11-4-3-10-19(21)20(15-23(27)29)24(30)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3,(H,25,28)

InChI Key

REXVBNOJCUEKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4

Origin of Product

United States

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